molecular formula C17H19NO5 B4776799 3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid

3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B4776799
M. Wt: 317.34 g/mol
InChI Key: JLVDRAKYWORNRI-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique combination of a bicyclo[2.2.2]octane core and a benzodioxole moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.2]octane core. One common method involves the Diels-Alder reaction, followed by various functional group transformations to introduce the benzodioxole and carboxylic acid functionalities .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reactions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms to reduce specific functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The bicyclo[2.2.2]octane core provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclic core but differ in their functional groups.

    Benzodioxole derivatives: These compounds contain the benzodioxole moiety but have different core structures.

Uniqueness

3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its combination of the bicyclo[2.2.2]octane core and benzodioxole moiety, which imparts distinct chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c19-16(18-11-5-6-12-13(7-11)23-8-22-12)14-9-1-3-10(4-2-9)15(14)17(20)21/h5-7,9-10,14-15H,1-4,8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVDRAKYWORNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 2
3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 3
3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 4
3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid

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